molecular formula C22H40O7 B14454289 (2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid CAS No. 72654-73-0

(2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid

Cat. No.: B14454289
CAS No.: 72654-73-0
M. Wt: 416.5 g/mol
InChI Key: DNSJBQIYWNTMRC-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid typically involves multi-step organic reactions. One common method includes the esterification of butanedioic acid with octadecanoic acid, followed by selective hydroxylation to introduce the hydroxy group at the 2-position. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of biocatalysts. These methods aim to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

(2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its stereochemistry makes it a valuable compound for studying enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid involves its interaction with specific molecular targets. The hydroxy and ester groups play crucial roles in binding to enzymes or receptors, influencing biochemical pathways. The stereochemistry of the compound ensures that it fits precisely into the active sites of these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxybutanedioic acid derivatives and esters of octadecanoic acid. These compounds share structural similarities but differ in their stereochemistry or functional groups.

Uniqueness

What sets (2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid apart is its specific (2R,3R) stereochemistry, which significantly influences its chemical reactivity and biological activity. This unique configuration makes it a valuable compound for various applications that require precise stereochemical properties.

Properties

CAS No.

72654-73-0

Molecular Formula

C22H40O7

Molecular Weight

416.5 g/mol

IUPAC Name

(2R,3R)-2-hydroxy-3-octadecanoyloxybutanedioic acid

InChI

InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)29-20(22(27)28)19(24)21(25)26/h19-20,24H,2-17H2,1H3,(H,25,26)(H,27,28)/t19-,20-/m1/s1

InChI Key

DNSJBQIYWNTMRC-WOJBJXKFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.